

Technical Guide: Melting Point and Boiling Point Data for Substituted Indanones

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Compound of Interest

Compound Name: *4-Chloro-7-hydroxy-3-methylindan-1-one*

CAS No.: 6625-07-6

Cat. No.: B3340489

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Executive Summary

This technical guide provides a high-fidelity repository of thermodynamic data—specifically melting points (MP) and boiling points (BP)—for substituted 1-indanones. It is designed for medicinal chemists and process engineers optimizing the synthesis of neuroprotective agents (e.g., Donepezil) and organic semiconductors. Beyond raw data, this document analyzes the Structure-Property Relationships (SPR) governing phase transitions in the indanone scaffold and provides validated experimental protocols for synthesis and thermal characterization.

The Indanone Scaffold in Drug Discovery

The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold is a privileged bicyclic structure found in numerous pharmacologically active compounds. Its rigidity reduces the entropic penalty of binding to protein targets, making it ideal for:

- Acetylcholinesterase (AChE) Inhibitors: The core structure of Donepezil (Aricept).[\[1\]](#)
- MAO-B Inhibitors: Used in Parkinson's disease therapy (e.g., Rasagiline analogues).

- Organic Electronics: Precursors for rigid, conjugated systems.

Accurate MP/BP data is critical for:

- Purification: Designing crystallization cycles and fractional distillation parameters.
- Formulation: Predicting solid-state stability and polymorph risks.
- Identification: Rapid purity assessment during synthetic campaigns.

Thermodynamic Data Repository

The following data aggregates experimental values from high-purity samples (>98% GC/HPLC).

Table 1: Physical Properties of Monosubstituted 1-Indanones

Compound Name	Structure Code	Substituent	Position	Melting Point (°C)	Boiling Point (°C)	Key Property Driver
1-Indanone	IND-001	-H	-	38 – 42	243 – 245	Baseline Van der Waals
5-Chloro-1-indanone	IND-Cl-5	-Cl	5	94 – 98	125 (3 mmHg)	Halogen Bonding / MW
4-Hydroxy-1-indanone	IND-OH-4	-OH	4	242 – 244	Dec. >300	Intermolecular H-Bonding
5-Methoxy-1-indanone	IND-OMe-5	-OCH ₃	5	107 – 111	N/A	Dipole-Dipole / Packing
6-Methoxy-1-indanone	IND-OMe-6	-OCH ₃	6	105 – 109	N/A	Dipole-Dipole / Packing
6-Methyl-1-indanone	IND-Me-6	-CH ₃	6	68 – 72	~255	Hydrophobic Interaction

Note: Boiling points for high-melting solids (e.g., hydroxy-indanones) are often theoretical or observed only under high vacuum due to thermal decomposition prior to boiling.

Structure-Property Relationships (SPR) Analysis

Understanding why melting points shift allows researchers to predict properties of novel derivatives.

The Hydroxyl Effect (H-Bonding Network)

The most dramatic shift occurs with 4-hydroxy-1-indanone (MP ~243°C).

- Mechanism: The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor. In the crystal lattice, this forms a robust intermolecular H-bond network with the carbonyl oxygen of adjacent molecules.
- Impact: This lattice energy barrier requires significantly higher thermal energy to overcome compared to the unsubstituted indanone.

The Methoxy Isomerism (Packing Efficiency)

Comparing 5-methoxy (MP 107-111°C) and 6-methoxy (MP 105-109°C):

- Observation: The MP values are nearly identical.
- Causality: Unlike ortho/para substitutions on flexible rings, the rigid indanone bicycle locks the substituents in fixed vectors. Both 5- and 6-positions offer similar steric profiles for crystal packing, leading to minimal thermodynamic differentiation. However, both are significantly higher than 1-indanone due to increased molecular weight and dipole moments.

Halogenation

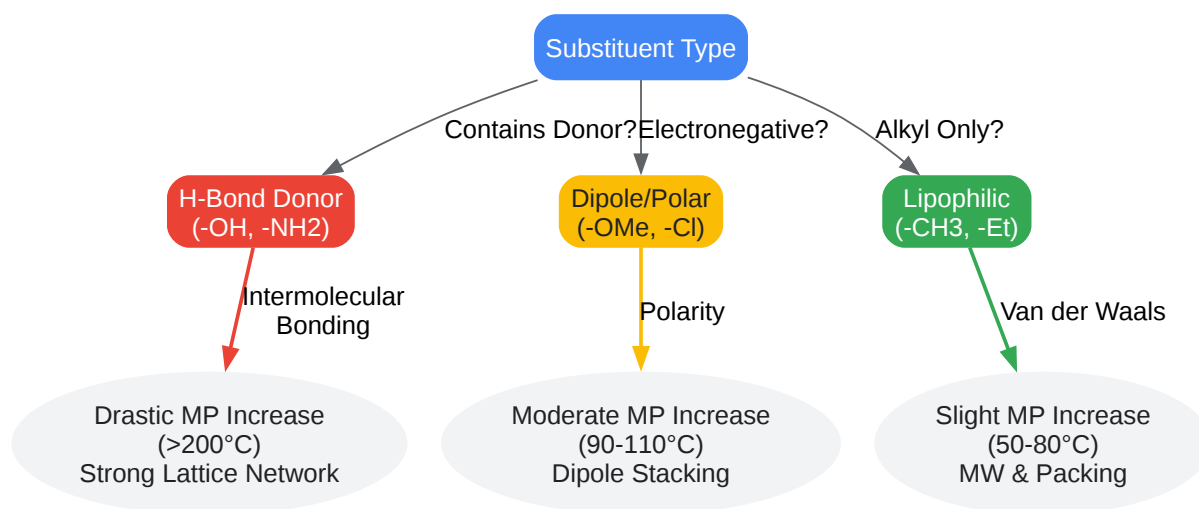
5-Chloro-1-indanone (MP 94-98°C) exhibits a moderate increase over the parent scaffold.

- Mechanism: Chlorine adds significant molecular weight (London dispersion forces) and introduces the potential for "sigma-hole" interactions (halogen bonding) with carbonyl oxygens, stabilizing the solid phase.

Visualization of Mechanisms[1]

Diagram 1: Structure-Property Logic Flow

This diagram illustrates the decision tree for predicting melting point trends based on substituent chemistry.



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Caption: Decision logic for predicting thermal property shifts based on substituent electronic effects.

Experimental Protocols

Synthesis of 5-Chloro-1-indanone (Intramolecular Friedel-Crafts)

This protocol utilizes the cyclization of 3-(4-chlorophenyl)propionic acid. It is preferred over AlCl_3 methods for its operational simplicity and lack of moisture sensitivity.

Reagents:

- 3-(4-chlorophenyl)propionic acid (10.0 g, 54 mmol)
- Polyphosphoric Acid (PPA) (100 g) – Reagent Grade

Workflow:

- Setup: Charge a 250 mL round-bottom flask with 100 g of PPA. Heat to 60°C to lower viscosity.
- Addition: Add 3-(4-chlorophenyl)propionic acid (10.0 g) in small portions with vigorous mechanical stirring. Critical: Ensure complete dispersion to prevent charring.
- Cyclization: Increase temperature to 90°C and stir for 2 hours.
 - Self-Validation: The reaction mixture will turn from colorless/pale yellow to a deep reddish-brown, indicating the formation of the acylium ion intermediate and subsequent cyclization.
- Quench: Cool the mixture to 50°C. Pour slowly into 500 mL of crushed ice/water with stirring. The product will precipitate as a beige solid.
- Isolation: Filter the solid using a Buchner funnel. Wash with saturated NaHCO₃ (to remove unreacted acid) and then water.
- Purification: Recrystallize from Ethanol/Water (9:1).
 - Yield: ~75-85%.^[2]
 - Target MP: 94–98°C.

Melting Point Determination (Capillary Method)

To ensure data integrity comparable to the tables above, follow this ASTM-aligned method.

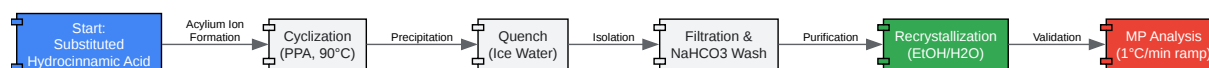
- Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours. Grind to a fine powder.
- Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
- Ramp Rate:
 - Fast Ramp (10°C/min) to 10°C below expected MP.
 - Critical Ramp: Switch to 1.0°C/min for the final approach.
- Observation: Record

(first liquid drop) and

(complete melt). The range should not exceed 2°C for pure compounds.

Diagram 2: Synthesis & Characterization Workflow

This diagram details the operational flow from raw material to validated data.



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Caption: Step-by-step workflow for the synthesis and thermal validation of substituted indanones.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6735, 1-Indanone. PubChem. Available at: [\[Link\]](#)
- Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Available at: [\[Link\]](#)

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Sources

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